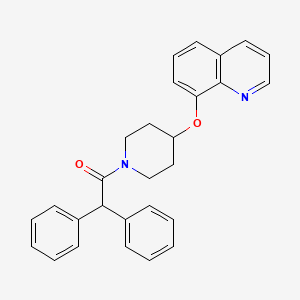

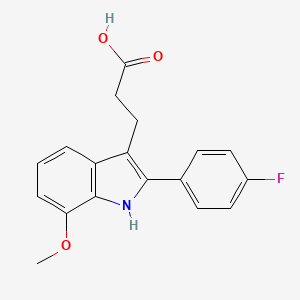

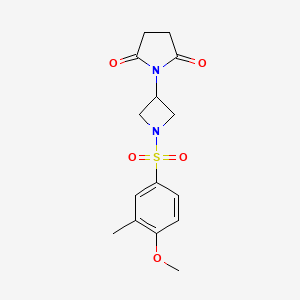

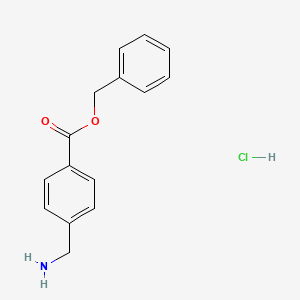

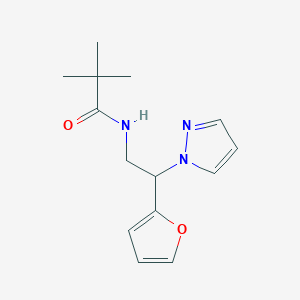

![molecular formula C17H15N3O B2406065 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2097915-18-7](/img/structure/B2406065.png)

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has been shown to have promising biological activities against various diseases.

Wissenschaftliche Forschungsanwendungen

Colorimetric Sensing

A study by Younes et al. (2020) explored a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which were synthesized for colorimetric sensing applications. These compounds demonstrated significant color changes in response to fluoride anions, indicating their potential use in detecting specific ions in solutions. This research points towards the utility of similar benzamide derivatives, like 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide, in colorimetric sensing technologies (Younes et al., 2020).

Histone Deacetylase Inhibition

Andrews et al. (2008) identified a lead benzamide compound, containing a cyanopyridyl moiety, as a potent histone deacetylase (HDAC) inhibitor. The study focused on various substitutions to enhance solubility and HDAC inhibition, highlighting the potential of cyanopyridyl benzamides in cancer therapy and epigenetic research (Andrews et al., 2008).

Pharmacokinetics and Anti-Fibrosis Potential

Kim et al. (2008) investigated the pharmacokinetics of a similar compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), as an ALK5 inhibitor. This compound showed potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in breast cancer models. These findings suggest the possibility of this compound and related compounds in treating fibrotic diseases and cancer (Kim et al., 2008).

Synthesis and Derivative Studies

Shatsauskas et al. (2017) detailed the synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. This research contributes to the understanding of the synthesis pathways and potential chemical modifications of related benzamide compounds, which can be crucial for developing new drugs and chemical sensors (Shatsauskas et al., 2017).

Electrochemical Behavior

Trazza et al. (1982) examined the electrochemical behavior of similar compounds, contributing valuable insights into their potential applications in electrochemical sensors and devices (Trazza, Andruzzi, & Carelli, 1982).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit aldosterone synthase (cyp11b2), a promising mechanism to lower arterial blood pressure .

Mode of Action

Based on the action of similar compounds, it may interact with its target to inhibit the production of certain hormones, thereby affecting blood pressure .

Biochemical Pathways

Inhibition of aldosterone synthase (cyp11b2) could affect the renin-angiotensin-aldosterone system, a key regulator of blood pressure .

Eigenschaften

IUPAC Name |

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-9-12-2-1-3-15(8-12)17(21)20-11-13-4-7-16(19-10-13)14-5-6-14/h1-4,7-8,10,14H,5-6,11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILEFMMHYAFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)